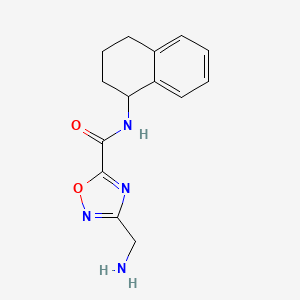
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₄H₁₆N₄O₂
- CAS Number : 1119452-61-7
- Molecular Weight : 272.31 g/mol
Research indicates that oxadiazole derivatives exhibit a variety of biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives have shown to inhibit specific enzymes involved in cancer progression, such as Axl kinase and alkaline phosphatase .
- Induction of Apoptosis : Certain studies demonstrate that these compounds can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .
- Antimicrobial Activity : Some derivatives have also exhibited activity against Mycobacterium tuberculosis, indicating a broad spectrum of pharmacological potential .
Anticancer Activity
A series of studies have evaluated the anticancer effects of this compound against various cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 0.65 | Apoptosis induction via p53 pathway |
| HCT-116 (colon) | 0.87 | Inhibition of Axl kinase |
| PC-3 (prostate) | 0.80 | Enzymatic inhibition |
| A549 (lung) | 0.010 | Cytotoxicity via Axl kinase inhibition |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines with varying mechanisms contributing to its efficacy.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives:
- Study on MCF-7 Cells : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with the compound resulted in significant apoptosis as indicated by increased caspase-3 activity and p53 expression levels .
- Inhibition Studies : Another study demonstrated that the compound effectively inhibited Axl kinase with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Broad-Spectrum Antimicrobial Activity : The compound has also been tested against resistant strains of Mycobacterium tuberculosis, showing promising results with good metabolic stability and bioavailability .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-8-12-17-14(20-18-12)13(19)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8,15H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKIXRPNAMOHCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=NC(=NO3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














